6-Chloro-1-(cyclopropylmethyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
6-Chloro-1-(cyclopropylmethyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core. This structure is notable for its potential applications in medicinal chemistry due to its unique chemical properties, which include the presence of both chlorine and iodine substituents. These substituents can significantly influence the compound’s reactivity and interaction with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-(cyclopropylmethyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic synthesis. A common approach includes:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.
Introduction of the Chlorine and Iodine Substituents: Halogenation reactions are employed to introduce chlorine and iodine atoms. For instance, chlorination can be performed using reagents like thionyl chloride, while iodination can be achieved using iodine or iodinating agents like N-iodosuccinimide.
Attachment of the Cyclopropylmethyl Group: This step often involves alkylation reactions where the pyrrolo[2,3-b]pyridine core is treated with cyclopropylmethyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing cost-effective and readily available reagents.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-(cyclopropylmethyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: Both the chlorine and iodine atoms can be substituted by nucleophiles. For example, nucleophilic aromatic substitution can replace the chlorine atom with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, altering its electronic properties and reactivity.
Coupling Reactions: The iodine substituent makes the compound suitable for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products
The major products depend on the specific reactions and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-Chloro-1-(cyclopropylmethyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: Its unique structure makes it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Chemical Biology: The compound can be used as a probe to study biological pathways and interactions due to its ability to bind to specific molecular targets.
Material Science: Its derivatives might be explored for use in organic electronics or as building blocks for more complex molecular architectures.
Mechanism of Action
The mechanism by which 6-Chloro-1-(cyclopropylmethyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine exerts its effects depends on its interaction with molecular targets. Typically, the compound can:
Bind to Enzymes or Receptors: The halogen atoms can form halogen bonds with amino acid residues, influencing the binding affinity and specificity.
Modulate Biological Pathways: By interacting with key proteins, the compound can alter signaling pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-1H-pyrrolo[2,3-b]pyridine: Lacks the cyclopropylmethyl and iodine substituents, which may reduce its reactivity and specificity.
1-(Cyclopropylmethyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine: Lacks the chlorine substituent, potentially altering its chemical properties and biological activity.
6-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine: Lacks the cyclopropylmethyl group, which may affect its pharmacokinetic properties.
Uniqueness
6-Chloro-1-(cyclopropylmethyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine is unique due to the combination of its substituents, which confer distinct chemical reactivity and potential biological activity. The presence of both chlorine and iodine allows for diverse chemical modifications, while the cyclopropylmethyl group can influence its pharmacokinetic profile.
This compound’s unique structure and properties make it a valuable subject for further research and development in various scientific fields.
Properties
IUPAC Name |
6-chloro-1-(cyclopropylmethyl)-3-iodopyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClIN2/c12-10-4-3-8-9(13)6-15(11(8)14-10)5-7-1-2-7/h3-4,6-7H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHCVDRIUWQPPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C3=C2N=C(C=C3)Cl)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClIN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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